molecular formula C22H18BrN7O2 B3197520 5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide CAS No. 1006276-89-6

5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide

Cat. No.: B3197520
CAS No.: 1006276-89-6
M. Wt: 492.3 g/mol
InChI Key: VTPFBOWIKQGUBG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1 and a 3-methylpyrazole moiety at position 4. While direct bioactivity data for this compound are absent in the provided evidence, structural analogs (e.g., pyrazolo-pyrimidine derivatives) exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties . Its synthesis likely involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, a method validated for related structures .

Properties

IUPAC Name

5-bromo-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN7O2/c1-12-4-5-16(13(2)8-12)29-20-15(10-26-29)21(25-11-24-20)30-19(9-14(3)28-30)27-22(31)17-6-7-18(23)32-17/h4-11H,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPFBOWIKQGUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(O5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with the furan-2-carboxamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan moieties.

    Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of the corresponding hydrogenated derivative.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and furan rings.

    Reduction: Hydrogenated derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 5-Bromo-furan-2-carboxamide; 2,4-dimethylphenyl; 3-methylpyrazole ~532.3 (estimated) Bromine enhances halogen bonding; methyl groups improve metabolic stability -
4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide (CAS: 489410-05-1) Pyrazole 4-Bromo; 3-nitro; 2,4-dimethylphenyl 379.2 Nitro group increases electrophilicity; lacks pyrimidine ring
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine Pyrazoline + Pyrimidine 5-Bromo; 4-nitrophenyl 438.2 Pyrazoline ring introduces planarity; nitro group may limit bioavailability
Example 53 (Patent: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-...) Pyrazolo[3,4-d]pyrimidine + Chromenone Fluoro-substituted chromenone; sulfonamide 589.1 Chromenone moiety enables π-π stacking; fluorines enhance target affinity

Key Observations :

  • Halogenation : Bromine in the target compound and 489410-05-1 improves binding to hydrophobic pockets compared to nitro groups in .
  • Ring Systems : Pyrazolo[3,4-d]pyrimidine cores (target and ) enable planar stacking interactions, unlike pyrazole-only derivatives ().
  • Substituent Impact : Methyl groups in the target compound and 489410-05-1 reduce metabolic degradation compared to nitro-containing analogs .
Crystallographic and Conformational Analysis
  • Dihedral Angles : In , the pyrazoline and pyrimidine rings form a dihedral angle of 10.81°, facilitating intermolecular π-π interactions. The target compound’s 2,4-dimethylphenyl group may increase steric hindrance, altering packing efficiency.
  • Intermolecular Interactions : Analogs in exhibit C–H···N and C–H···O contacts, while the target’s bromine and furan oxygen could promote halogen bonding and hydrogen bonding, respectively.
Bioactivity and Docking Insights
  • Antimicrobial Potential: Pyrazolo-pyrimidine derivatives in show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus). The target’s bromine may enhance membrane penetration.
  • Kinase Inhibition: Fluorinated analogs (e.g., ) exhibit nanomolar IC50 values against kinases due to halogen bonding. The target’s bromine could mimic this behavior.
  • Structural Motif Clustering : Per , compounds with Murcko scaffolds (e.g., pyrazolo-pyrimidine) cluster into similar chemotypes, suggesting comparable target affinities.

Biological Activity

5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound integrates multiple pharmacophoric elements, including pyrazole, pyrimidine, and furan moieties, which are of significant interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H23BrN7O, indicating the presence of bromine and multiple nitrogen atoms within its structure. The inclusion of a carboxamide group enhances its solubility and biological activity. The structural features are summarized in the following table:

PropertyValue
Molecular FormulaC25H23BrN7O
Molecular Weight493.39 g/mol
CAS Number1006276-89-6
Key Functional GroupsBromine, Pyrazole, Pyrimidine, Furan, Carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. While specific data on this compound was not detailed in this study, the promising results from related pyrazole compounds suggest a potential for similar activity.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. A review by Sivaramakarthikeyan et al. (2022) reported that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with selectivity indices indicating their potential as anti-inflammatory agents. For example:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A5.400.01344.56
Compound B0.0340.0521535

These findings suggest that similar compounds may exhibit comparable or enhanced anti-inflammatory effects.

Safety and Toxicity

Safety assessments are crucial when evaluating new compounds for therapeutic use. In the same review by Sivaramakarthikeyan et al., compounds were screened for ulcerogenic liability alongside their anti-inflammatory properties. The most benign compounds showed low ulcerogenic effects while maintaining high efficacy in inflammation inhibition.

Study on Pyrazole Derivatives

A significant study focused on synthesizing and evaluating various pyrazole derivatives demonstrated that many exhibited moderate to high edema inhibition percentages compared to standard treatments like celecoxib:

CompoundEdema Inhibition (%)Comparison to Celecoxib (%)
Compound C78.982.8
Compound D9682.8

This indicates that compounds structurally similar to this compound could also possess significant anti-inflammatory activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step procedures, including condensation reactions and heterocyclic ring formation. For example, pyrazole intermediates can be synthesized via cyclization of hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (120°C), followed by coupling with brominated furan-carboxamide derivatives . Key parameters include solvent selection (e.g., DMF or acetonitrile), stoichiometric ratios of reagents (e.g., K₂CO₃ as a base), and temperature control to minimize side reactions .

Q. How can researchers characterize the compound’s structure and purity?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : To verify substituent positions (e.g., aromatic protons, methyl groups) and assess stereochemistry.
  • FT-IR : To identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and pyrazole rings .
  • Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) . Purity should be validated via HPLC (≥95% purity) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on antimicrobial or enzyme inhibition assays. For example:

  • Antibacterial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Kinase inhibition : Evaluate IC₅₀ values against target kinases (e.g., Aurora A) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent variation : Modify the furan ring (e.g., replace bromine with fluorine or methyl groups) and pyrazole/pyrimidine moieties to assess impact on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
  • Data validation : Compare IC₅₀/MIC values across analogs and apply statistical models (e.g., ANOVA) to resolve contradictions in activity trends .

Q. What strategies resolve discrepancies in biological activity data between in vitro and cellular assays?

  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations to improve bioavailability .
  • Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., demethylation of pyrazole groups) .
  • Off-target profiling : Screen against cytochrome P450 isoforms or hERG channels to rule out nonspecific effects .

Q. How can molecular docking and dynamics simulations guide target identification?

  • Docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (e.g., pyrimidine interactions with hinge regions) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD/RMSF analysis) and identify key residues (e.g., Lys⁸⁹ in Aurora A) .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and validate SAR hypotheses .

Methodological Considerations

Q. What experimental design principles optimize synthetic yield and reproducibility?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) and identify interactions .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer (e.g., tubular reactors with 1–5 mL/min flow rates) .

Q. How should researchers address crystallographic challenges for structural confirmation?

  • Crystal growth : Use slow evaporation in mixed solvents (e.g., DCM/methanol) and seeding techniques .
  • X-ray refinement : Apply SHELXL for anisotropic displacement parameters and validate via R-factor convergence (<0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide

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